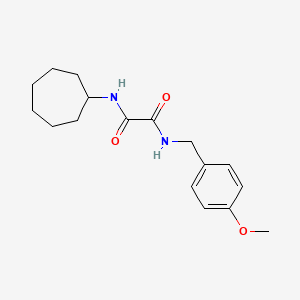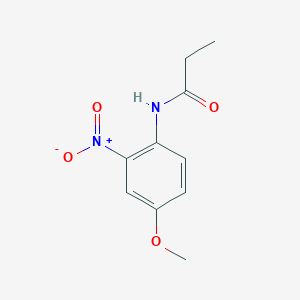
N-cycloheptyl-N'-(4-methoxybenzyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-N'-(4-methoxybenzyl)ethanediamide, also known as CAY10594, is a small molecule that has been studied for its potential use in various scientific research applications. This compound has been synthesized using a specific method and has been found to have a mechanism of action that affects specific biochemical and physiological processes. In
Mécanisme D'action
N-cycloheptyl-N'-(4-methoxybenzyl)ethanediamide has been found to have a mechanism of action that involves the inhibition of specific enzymes and signaling pathways. Specifically, this compound has been found to inhibit the activity of the protein kinase C (PKC) family of enzymes, which play a critical role in cell signaling and regulation. By inhibiting PKC activity, this compound can affect various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its mechanism of action. By inhibiting PKC activity, this compound can affect various cellular processes, including cell proliferation, differentiation, and apoptosis. Additionally, this compound has been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cycloheptyl-N'-(4-methoxybenzyl)ethanediamide in lab experiments is its specificity for PKC inhibition. This allows researchers to study the specific effects of PKC inhibition on cellular processes. However, one limitation of using this compound is its potential toxicity. Careful dosing and monitoring are necessary to ensure the safety of lab animals and researchers.
Orientations Futures
There are several future directions for the use of N-cycloheptyl-N'-(4-methoxybenzyl)ethanediamide in scientific research. One area of interest is its potential use in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential use in other areas of research. Finally, the development of more specific and less toxic PKC inhibitors may provide new opportunities for scientific research and drug development.
Méthodes De Synthèse
N-cycloheptyl-N'-(4-methoxybenzyl)ethanediamide is synthesized using a specific method that involves the reaction of N-cycloheptyl-N'-(4-methoxybenzyl)ethylenediamine with diethyl oxalate in the presence of a catalyst. This method has been optimized to produce high yields of pure this compound.
Applications De Recherche Scientifique
N-cycloheptyl-N'-(4-methoxybenzyl)ethanediamide has been studied for its potential use in various scientific research applications. One area of interest is its potential use in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific biochemical pathways. Additionally, this compound has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N'-cycloheptyl-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-22-15-10-8-13(9-11-15)12-18-16(20)17(21)19-14-6-4-2-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFFPALHJZQMPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5025715.png)
![methyl 5-[4-(allyloxy)benzylidene]-1-(4-fluorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5025727.png)
![1,3,3-trimethyl-6-(1-propyl-4-piperidinyl)-6-azabicyclo[3.2.1]octane](/img/structure/B5025734.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate](/img/structure/B5025740.png)
![N-methyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5025748.png)
![1-{[1-(3-chlorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B5025749.png)
![5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5025751.png)
![4-[(3-chloro-1-adamantyl)carbonyl]morpholine](/img/structure/B5025753.png)
![4-{1-[2-(vinyloxy)ethyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5025764.png)

![3-({1-[4-(acetylamino)benzyl]-4-piperidinyl}oxy)-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5025772.png)
![2-iodo-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5025774.png)
![N-(4-methylphenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]glycine](/img/structure/B5025775.png)
